(4-(Pyridin-2-yl)phenyl)boronsäure

Übersicht

Beschreibung

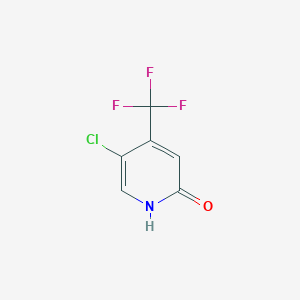

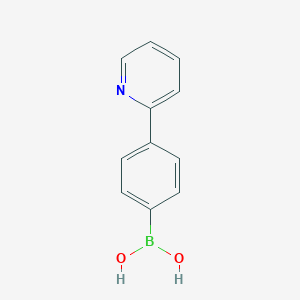

“(4-(Pyridin-2-yl)phenyl)boronic acid” is a chemical compound with the CAS Number: 170230-27-0 . It has a molecular weight of 199.02 and its molecular formula is C11H10BNO2 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Physical And Chemical Properties Analysis

“(4-(Pyridin-2-yl)phenyl)boronic acid” is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C . Unfortunately, the search results do not provide more detailed physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung und -verabreichung

Boronsäuren und ihre Ester, einschließlich (4-(Pyridin-2-yl)phenyl)boronsäure, werden als vielversprechende Verbindungen für die Entwicklung neuer Medikamente und Medikamentenverabreichungssysteme angesehen . Sie werden insbesondere als Borträger verwendet, die sich für die Neutronen-Einfangtherapie eignen .

Hydrolysestudien

Die Verbindung wird in Studien zur Hydrolyse von Phenylboronsäure-Pinacolestern verwendet . Diese Studien sind wichtig, da Boronsäuren und ihre Ester in Wasser nur begrenzt stabil sind .

Suzuki-Miyaura-Kupplungsreaktionen

This compound wird als Reagenz für palladiumkatalysierte Suzuki-Miyaura-Kupplungsreaktionen verwendet . Dies ist eine Art von Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird.

Ligandenfreie palladiumkatalysierte Suzuki-Kupplung

Diese Verbindung wird auch in ligandenfreien palladiumkatalysierten Suzuki-Kupplungsreaktionen unter Mikrowellenbestrahlung verwendet . Diese Methode kann die Effizienz der Reaktion verbessern.

Herstellung von HIV-1-Proteaseinhibitoren

This compound wird bei der Herstellung von HIV-1-Proteaseinhibitoren verwendet . Diese Inhibitoren sind potenzielle Therapeutika für die Behandlung von HIV.

Potenzielle Krebstherapeutika

Die Verbindung wird bei der Entwicklung potenzieller Krebstherapeutika wie PDK1- und Proteinkinase-CK2-Inhibitoren verwendet . Diese Inhibitoren können potenziell zur Krebsbehandlung eingesetzt werden.

Bildung von Pyridylboronsäureester

Pyridin-2-Boronsäure wird als wichtiger Ausgangsstoff für die Bildung von Pyridylboronsäureestern wie Pyridin-2-Boronsäuredimethylester verwendet . Dieser Ester wird in verschiedenen chemischen Reaktionen weiter verwendet.

Herstellung von 2-Pyridyl-Derivaten von Chinolin

Der Dimethylester von Pyridin-2-Boronsäure reagiert mit Bromchinolin, um das 2-Pyridyl-Derivat von Chinolin zu erhalten

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-(Pyridin-2-yl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound serves as an organoboron reagent, which is a key component in this reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, 4-(Pyridin-2-yl)phenylboronic acid interacts with its targets through two main steps: oxidative addition and transmetalation .

- Oxidative Addition : This step involves the donation of electrons from palladium to form a new Pd-C bond with formally electrophilic organic groups .

- Transmetalation : This step involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by 4-(Pyridin-2-yl)phenylboronic acid . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its stability and reactivity make it a valuable reagent in the Suzuki-Miyaura cross-coupling reaction .

Result of Action

The result of the action of 4-(Pyridin-2-yl)phenylboronic acid is the successful facilitation of the Suzuki-Miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds, contributing to the synthesis of a wide range of organic compounds .

Action Environment

The action of 4-(Pyridin-2-yl)phenylboronic acid is influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic esters, like 4-(Pyridin-2-yl)phenylboronic acid, is considerably accelerated at physiological pH . Additionally, the compound is usually stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .

Eigenschaften

IUPAC Name |

(4-pyridin-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANFGGCAQWUIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=CC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597066 | |

| Record name | [4-(Pyridin-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170230-27-0 | |

| Record name | B-[4-(2-Pyridinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170230-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Pyridin-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 4-(pyridin-2-yl)phenylboronic acid in the presented research?

A1: The research highlights the use of 4-(pyridin-2-yl)phenylboronic acid as a key building block in the synthesis of a phosphorescent ligand. [] Specifically, it undergoes a Suzuki coupling reaction with a carbazole derivative to yield the final ligand. This synthetic route demonstrates its utility in constructing more complex molecules with potential applications in material science, particularly in the field of organic light-emitting diodes (OLEDs) due to the phosphorescent properties mentioned. []

Q2: How is 4-(pyridin-2-yl)phenylboronic acid synthesized?

A2: The research outlines a multi-step synthesis of 4-(pyridin-2-yl)phenylboronic acid starting from 4-bromoaniline. [] The process involves diazotization of 4-bromoaniline, followed by a Gomberg-Bachmann coupling reaction, and a final boronic acidification step to yield the desired product. This synthetic pathway demonstrates a feasible route to obtain the compound for further applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)

![Ethyl furo[2,3-c]pyridine-2-carboxylate](/img/structure/B176834.png)